

# An In-depth Technical Guide to the Research Applications of C18H20N2S

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The molecular formula C18H20N2S predominantly represents the compound Methdilazine, a first-generation antihistamine of the phenothiazine class. This technical guide provides a comprehensive overview of the research applications of Methdilazine, focusing on its primary role as a histamine H1 receptor antagonist. Additionally, it explores its potential applications in antibacterial and anticancer research. This document includes detailed experimental protocols, quantitative data, and visualizations of key signaling pathways and experimental workflows to support researchers in their study of this compound.

### **Chemical Identity and Properties**

The compound most commonly associated with the molecular formula C18H20N2S is 10-[(1-methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine, known as Methdilazine.



| Property          | Value                                                      |
|-------------------|------------------------------------------------------------|
| Molecular Formula | C18H20N2S                                                  |
| IUPAC Name        | 10-[(1-methylpyrrolidin-3-yl)methyl]-10H-<br>phenothiazine |
| CAS Number        | 1982-37-2                                                  |
| Molar Mass        | 296.43 g/mol                                               |
| Class             | First-Generation Antihistamine, Phenothiazine derivative   |

## Primary Research Application: Antihistaminic Activity

Methdilazine's primary and most well-documented research application is as a histamine H1 receptor antagonist, making it a subject of study in the context of allergic reactions.

### **Mechanism of Action**

Methdilazine functions as a competitive antagonist of the histamine H1 receptor. In allergic responses, histamine is released from mast cells and binds to H1 receptors on various cell types, initiating a signaling cascade that leads to allergy symptoms. Methdilazine, by blocking this receptor, prevents the downstream effects of histamine. As a first-generation antihistamine, it can cross the blood-brain barrier, which is responsible for its sedative side effects. It also exhibits anticholinergic properties.

### **Signaling Pathway**

The binding of histamine to the Gq-coupled H1 receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological manifestations of an allergic reaction. Methdilazine blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.





Click to download full resolution via product page

Histamine H1 Receptor Signaling Pathway and Inhibition by Methdilazine.

### **Quantitative Data: H1 Receptor Binding Affinity**

The binding affinity of Methdilazine to the histamine H1 receptor has been determined through radioligand binding assays. A lower equilibrium dissociation constant (Ki) indicates a higher binding affinity.

| Compound             | Class                             | Target<br>Receptor | Assay Type             | Ki (nM) |
|----------------------|-----------------------------------|--------------------|------------------------|---------|
| Methdilazine         | First-Generation<br>Antihistamine | Histamine H1       | Radioligand<br>Binding | 1.8     |
| Diphenhydramin<br>e  | First-Generation<br>Antihistamine | Histamine H1       | Radioligand<br>Binding | 16      |
| Chlorpheniramin<br>e | First-Generation<br>Antihistamine | Histamine H1       | Radioligand<br>Binding | 3.2     |

### **Experimental Protocols**

This protocol describes the induction of allergic rhinitis in mice using ovalbumin (OVA) and the assessment of Methdilazine's efficacy in mitigating allergic symptoms.



#### Sensitization Phase

Day 0 & 7: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) with Alum

#### Challenge Phase

Days 21-27: Intranasal (i.n.) challenge with OVA solution

#### Treatment

30-60 min before each challenge: Administer Methdilazine (5-10 mg/kg) or vehicle



Click to download full resolution via product page

Experimental Workflow for a Murine Model of Allergic Rhinitis.

**Expected Outcomes:** 



| Group                                                   | Sneezing Frequency (counts/15 min) | Eosinophils in BALF (x10 <sup>4</sup> cells/mL) |
|---------------------------------------------------------|------------------------------------|-------------------------------------------------|
| Control (Vehicle)                                       | 5 ± 2                              | 0.5 ± 0.2                                       |
| OVA-induced Allergy                                     | 50 ± 8                             | 10 ± 2.5                                        |
| OVA + Methdilazine                                      | 15 ± 4                             | 4 ± 1.2                                         |
| *p < 0.05 compared to the<br>OVA-induced allergy group. |                                    |                                                 |
| Data are representative and                             |                                    |                                                 |
| presented as mean ± SD.                                 |                                    |                                                 |

A suite of in vitro assays can be employed to characterize the antihistaminic properties of Methdilazine at the cellular level.



Click to download full resolution via product page

Workflow for In Vitro Characterization of Antihistaminic Activity.

#### **Detailed Protocols:**

· Competitive Radioligand Binding Assay:



- Membrane Preparation: Homogenize cells expressing the histamine H1 receptor (e.g., HEK293-H1R) in a suitable buffer.
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine), and varying concentrations of Methdilazine.
- Incubation: Incubate to allow competitive binding to reach equilibrium.
- Separation: Separate bound from unbound radioligand via filtration.
- Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
- Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
- Calcium Flux Assay:
  - Cell Preparation: Load H1 receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  - Compound Addition: Add varying concentrations of Methdilazine to the cells.
  - Histamine Stimulation: Stimulate the cells with a known concentration of histamine.
  - Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a plate reader.
  - Data Analysis: Calculate the IC50 of Methdilazine for the inhibition of the histamineinduced calcium response.

## Secondary Research Application: Antibacterial Activity

Methdilazine has demonstrated notable antibacterial properties against a range of both Grampositive and Gram-negative bacteria.



## **Quantitative Data: Minimum Inhibitory Concentration** (MIC)

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

| Bacterial Species          | MIC Range (μg/mL) |
|----------------------------|-------------------|
| Staphylococcus aureus      | 25 - 200          |
| Vibrio cholerae            | 25 - 200          |
| Escherichia coli           | 25 - 200          |
| Shigella spp.              | 25 - 200          |
| Various Mycobacterium spp. | 5 - 15            |

### In Vivo Synergism

In vivo studies have shown that Methdilazine can act synergistically with antibiotics such as streptomycin, enhancing their antibacterial efficacy.

## Experimental Protocol: Broth Microdilution for MIC Determination

- Preparation of Bacterial Inoculum: Culture the test bacteria to a standardized concentration (e.g., 5 x 10<sup>5</sup> CFU/mL).
- Serial Dilution: Perform serial two-fold dilutions of Methdilazine in a 96-well microtiter plate containing growth medium.
- Inoculation: Add the bacterial inoculum to each well.
- Incubation: Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is the lowest concentration of Methdilazine in which no visible bacterial growth is observed.



## Exploratory Research Application: Anticancer Potential

The phenothiazine scaffold, present in Methdilazine, is a feature of several compounds investigated for their anticancer properties. While specific data for Methdilazine is limited, the general mechanisms of action for this class of compounds are relevant for exploring its potential in oncology.

#### **Potential Mechanisms of Action**

Phenothiazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms:

- Induction of the Intrinsic Apoptotic Pathway: This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
- Interference with Key Signaling Pathways: Phenothiazines can modulate pro-survival signaling pathways that are often dysregulated in cancer, such as:
  - PI3K/Akt/mTOR pathway
  - MAPK/ERK pathway
  - NF-кВ pathway
- Calmodulin Inhibition: Some anticancer effects of phenothiazines are linked to the inhibition of calmodulin, a key calcium-binding protein involved in cell proliferation.

### **Apoptosis Signaling Pathways**

The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, which can be influenced by phenothiazine derivatives.





Click to download full resolution via product page

Overview of Apoptosis Signaling Pathways Potentially Modulated by Phenothiazines.



## **Experimental Protocol: Cytotoxicity Assessment (MTT Assay)**

- Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Methdilazine).
- Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
  using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Note: Specific IC50 values for Methdilazine against cancer cell lines are not widely available in public literature. Researchers should perform such assays to determine its specific cytotoxic potential.

### **Synthesis**

A detailed, step-by-step experimental protocol for the synthesis of Methdilazine is not readily available in the public domain. However, its synthesis is described in U.S. Patent 2,945,855. A general approach for the synthesis of N-10 substituted phenothiazines, which is applicable to Methdilazine, involves the N-alkylation of the phenothiazine core.

### **General Synthesis Workflow**





#### Click to download full resolution via product page

 To cite this document: BenchChem. [An In-depth Technical Guide to the Research Applications of C18H20N2S]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200695#molecular-formula-c18h20n2s-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com